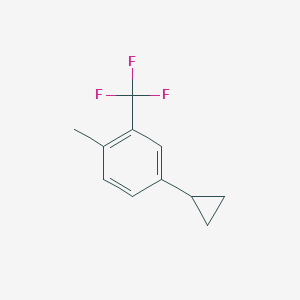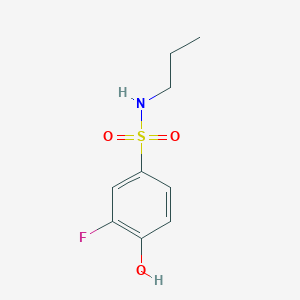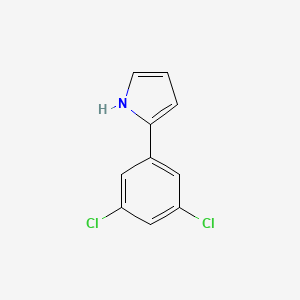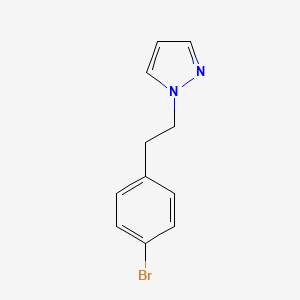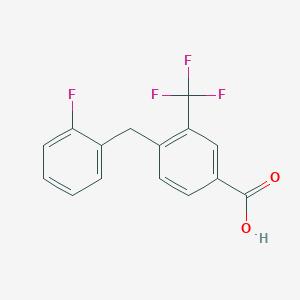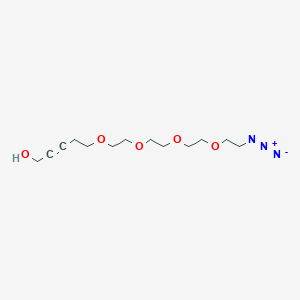
5-(Azido-PEG4)-pent-2-yn-1-Ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azido-PEG4)-pent-2-yn-1-Ol is a compound that features an azide group attached to a polyethylene glycol (PEG) spacer and a terminal alkyne group. This compound is often used in click chemistry, a class of biocompatible reactions that are highly efficient and specific. The azide group can react with alkynes to form stable triazole linkages, making it a valuable tool in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azido-PEG4)-pent-2-yn-1-Ol typically involves the following steps:
PEGylation: The initial step involves the attachment of a PEG spacer to a suitable starting material.
Alkyne Introduction: The terminal alkyne group is introduced via Sonogashira coupling or other alkyne-forming reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Azido-PEG4)-pent-2-yn-1-Ol undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with terminal alkynes in the presence of copper(I) catalysts to form triazoles.
Substitution Reactions: The azide group can be replaced by other functional groups under suitable conditions.
Reduction: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry reactions.
Sodium Azide: Used for introducing the azide group.
Triphenylphosphine: Used for reducing the azide group to an amine.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Amines: Formed through the reduction of the azide group.
Wissenschaftliche Forschungsanwendungen
5-(Azido-PEG4)-pent-2-yn-1-Ol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Utilized in bioconjugation techniques to label biomolecules.
Medicine: Employed in drug delivery systems and diagnostic imaging.
Industry: Used in the development of advanced materials and nanotechnology.
Wirkmechanismus
The primary mechanism of action for 5-(Azido-PEG4)-pent-2-yn-1-Ol involves its participation in click chemistry reactions. The azide group reacts with terminal alkynes to form triazoles, which are stable and biocompatible. This reaction is highly specific and efficient, making it ideal for various applications. The PEG spacer enhances the solubility and biocompatibility of the compound, while the terminal alkyne group provides a reactive site for further modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-PEG4-NHS Ester: Similar in structure but contains an NHS ester group instead of a terminal alkyne.
Azido-PEG4-Maleimide: Contains a maleimide group, used for thiol-reactive conjugation.
Azido-PEG4-Amine: Contains an amine group, used for amide bond formation.
Uniqueness
5-(Azido-PEG4)-pent-2-yn-1-Ol is unique due to its terminal alkyne group, which allows it to participate in click chemistry reactions. This makes it highly versatile for various applications, especially in bioconjugation and material science.
Eigenschaften
Molekularformel |
C13H23N3O5 |
|---|---|
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]pent-2-yn-1-ol |
InChI |
InChI=1S/C13H23N3O5/c14-16-15-4-7-19-9-11-21-13-12-20-10-8-18-6-3-1-2-5-17/h17H,3-13H2 |
InChI-Schlüssel |
YQCLXMHUARTLPW-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


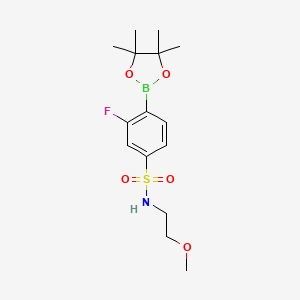
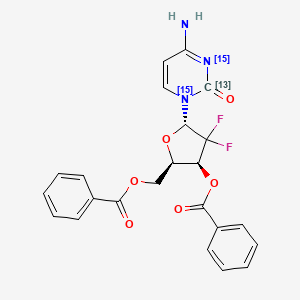


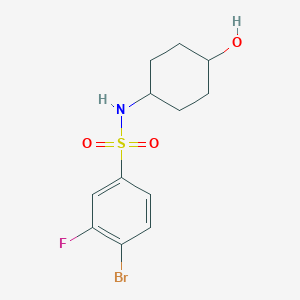
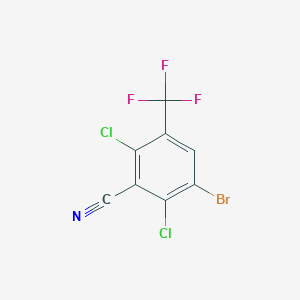
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720907.png)

